L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine is a peptide compound composed of the amino acids proline, serine, glycine, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, such as alkylating agents or acylating agents, can be employed depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Serylglycyl-L-seryl-L-prolylglycyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.
L-Tyrosyl-L-seryl-L-serylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-isoleucyl-2-methyl-L-leucyl-L-leucyl-L-alpha-aspartyl-L-lysyl-N6-(N-(19-carboxy-1-oxononadecyl)-L-gamma-glutamyl-2-(2-(2-aminoethoxy)ethoxy)acetyl)-L-lysyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-alanyl-L-phenylalanyl-L-isoleucyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-leucyl-L-alpha-glutamylglycylglycyl-L-prolyl-L-seryl-L-serylglycyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-serinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence and the presence of both hydrophobic (proline, tyrosine) and hydrophilic (serine, glycine) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
911427-95-7 |
---|---|
Molecular Formula |
C22H31N5O9 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H31N5O9/c28-10-16(26-21(34)17(11-29)27-20(33)14-2-1-7-23-14)19(32)24-9-18(31)25-15(22(35)36)8-12-3-5-13(30)6-4-12/h3-6,14-17,23,28-30H,1-2,7-11H2,(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,35,36)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
KZUIJJBDXBMWFC-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.